8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with a molecular weight of 167.21 . It is a key intermediate in the synthesis of spirotetramat .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of this method are mild conditions, simple operation, and good to excellent yields in each step .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H13NO2/c11-7-5-9 (3-1-2-4-9)6-8 (12)10-7/h1-6H2, (H,10,11,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The compound is obtained in an overall yield of 20.4% .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis of Spirotetramat
The compound is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops .
Pest Control
Spirotetramat, synthesized using the compound, has unique two-way internal absorption and transport properties. This enables spirotetramat to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .
Long-lasting Efficacy
Spirotetramat exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months .
Environmental Safety
Spirotetramat meets China’s pesticide requirements due to its characteristics such as high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety .
5. Synthesis of N-1 Monosubstituted Spiro Carbocyclic Imidazolidine-2,4-diones (Hydantoins) A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed using the compound . The reactions proceed readily, with high yields and no further purification .
Pharmacological Interest
N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), synthesized using the compound, constitute a privileged class of heterocyclic scaffolds with pharmacological interest .
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors
The compound has been identified as an efficacious pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia .
Mechanism of Action
Target of Action
The primary targets of 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are Receptor-interacting protein kinase 1 (RIPK1) and Delta Opioid Receptor . RIPK1 is a key component in the necroptosis signaling pathway , while the Delta Opioid Receptor is involved in pain modulation .
Mode of Action
The compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that plays a critical role in various pathophysiological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound prevents the activation of necroptosis, thereby potentially alleviating the symptoms of these diseases .
Result of Action
By inhibiting RIPK1, the compound prevents the activation of necroptosis . This could potentially alleviate the symptoms of various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-16-13(19)15(17(2)14(16)20)8-10-18(11-9-15)23(21,22)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZPYZXKASSCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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